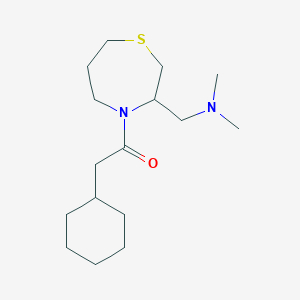

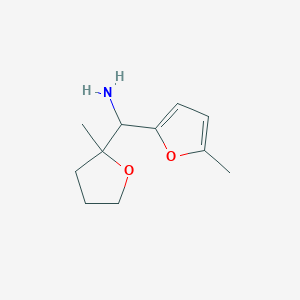

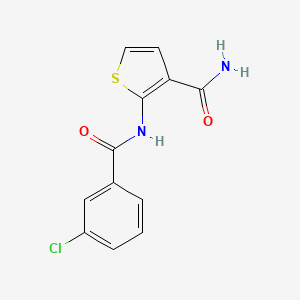

![molecular formula C15H18N4O3 B2997185 N-(sec-butyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 923113-76-2](/img/structure/B2997185.png)

N-(sec-butyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(sec-butyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the regulation of immune responses, inflammation, and cell survival. In

科学的研究の応用

Sec-Butyl Alcohol Synthesis :In a study by Huajie et al. (2021), the hydrolysis of sec-butyl acetate (SBAC) to produce sec-butyl alcohol (SBA) was investigated. SBA is an important chemical intermediate in the synthesis of products such as methyl ethyl ketone and herbicides. This research could be relevant as it involves the sec-butyl group, a component of the compound .

Sec-Butylzinc Complexes :A study by Lennartsson et al. (2010) explored the synthesis of sec-butylzinc complexes. These complexes have potential applications in organic synthesis and catalysis, which might be relevant considering the sec-butyl component of the target compound.

Antioxidant Activity of Alkyl Carboxylic Acid Selenides :Singh et al. (2015) investigated the one-electron oxidation of bis(alkyl carboxylic acid) selenides, which included compounds such as seleno bis(butanoic acid). Their findings, published in RSC Advances, provide insights into the antioxidant properties of these compounds. This research might be indirectly relevant due to the presence of alkyl chains in the compound of interest.

Catalytic Reactions of Alkyl Benzene :The catalytic reactions of n-butylbenzene over platinum-supported catalysts were studied by Csicsery (1967). This study, published in the Journal of Catalysis, examined basic reforming reactions such as dehydrogenation and cyclization, which are essential in chemical synthesis.

Tumor Inhibiting Activity of Alkylated Compounds :Research by Hartmann and Batzl (1986) in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of alkyl-substituted compounds as inhibitors of estrogen biosynthesis. This study could offer insights into the potential biomedical applications of alkylated compounds.

特性

IUPAC Name |

N'-butan-2-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-3-9(2)17-15(22)14(21)16-8-12-10-6-4-5-7-11(10)13(20)19-18-12/h4-7,9H,3,8H2,1-2H3,(H,16,21)(H,17,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDOHJVXKGBZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2997112.png)

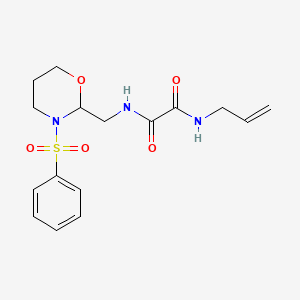

![N-(3,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997121.png)

![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2997122.png)

![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)